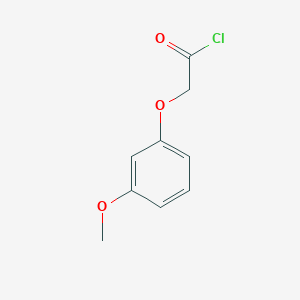

(3-Methoxyphenoxy)acetyl chloride

Description

Contextualization of (3-Methoxyphenoxy)acetyl Chloride within the Acyl Halide Class

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl, where a carbonyl group is bonded to a chlorine atom. chem-space.com They are derivatives of carboxylic acids in which the hydroxyl (-OH) group is replaced by a chloride atom. chem-space.comnih.gov This substitution makes acyl chlorides one of the most reactive types of carboxylic acid derivatives. nih.gov

This compound belongs to a specific subset of this class known as aryloxyacetyl chlorides. Its structure consists of an acetyl chloride group attached to an oxygen atom, which is in turn bonded to an aromatic (phenyl) ring. The "3-methoxy" designation indicates that a methoxy (B1213986) group (-OCH₃) is attached to the third carbon of the phenyl ring relative to the ether linkage. This combination of an ether bond and a substituted aromatic ring differentiates it from simpler alkyl or aryl chlorides and influences its reactivity and applications.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 106967-74-2 | bldpharm.com |

| Molecular Formula | C₉H₉ClO₃ | bldpharm.comabcr.com |

| Molecular Weight | 200.62 g/mol | bldpharm.comabcr.com |

Significance of Acyl Chlorides as Synthetic Intermediates in Organic Chemistry

The high reactivity of the acyl chloride functional group makes these compounds pivotal intermediates in organic synthesis. bldpharm.com The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles. bldpharm.comlookchem.com This reactivity allows for the efficient introduction of an acyl group (R-C=O) into other molecules. bldpharm.com

Acyl chlorides are extensively used in acylation reactions. chem-space.com Key transformations include:

Esterification: Reaction with alcohols to form esters. This is a common method for creating esters, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. chem-space.com

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to produce amides. chem-space.com This is one of the most important methods for forming carbon-nitrogen bonds.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to synthesize aryl ketones. This is a fundamental carbon-carbon bond-forming reaction. chem-space.com

The preparation of acyl chlorides typically involves treating a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chem-space.comnih.gov Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. nih.gov

Overview of Research Trajectories for Aromatic Acetyl Chlorides

Aromatic acetyl chlorides and their derivatives are central to numerous areas of chemical research and industry. Their utility as building blocks drives research in several key directions:

Pharmaceutical and Agrochemical Synthesis: A significant portion of research focuses on using acyl chlorides as intermediates in the synthesis of complex molecules with biological activity. They are used to assemble key structural motifs in drugs and to produce active ingredients for fungicides and herbicides. For instance, chloroacetyl chloride is widely used in the synthesis of various heterocyclic compounds.

Advanced Materials: Research has explored the use of aromatic acyl chlorides in the development of novel materials. One example is their application in creating new organic phase change materials (PCMs) for thermal energy storage, where they are reacted with polymers like methoxy polyethylene (B3416737) glycol.

Improving Stability and Handling: The high reactivity of acyl chlorides makes them difficult to store and transport. Innovative research has focused on enhancing their stability. For example, introducing large, delocalized aromatic systems like phenanthro[9,10-d]imidazole into the acyl chloride structure has been shown to increase stability, even allowing for the formation of storable crystals.

Dyes and Polymers: Benzoyl chloride, a simple aromatic acyl chloride, is a commercially important precursor for the manufacture of dyes, resins, and certain polymers. Research continues into new polymers and materials derived from functionalized aromatic acyl chlorides.

The global demand for acid chlorides is growing, underscoring their continued importance in various chemical industries and driving further research into their synthesis and application.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVBVERHHKVWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545018 | |

| Record name | (3-Methoxyphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106967-74-2 | |

| Record name | 2-(3-Methoxyphenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106967-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3 Methoxyphenoxy Acetyl Chloride

Fundamental Principles Governing Acyl Chloride Reactivity

Acyl chlorides, including (3-Methoxyphenoxy)acetyl chloride, are highly reactive carboxylic acid derivatives. chemistrystudent.com Their reactivity stems from the electronic properties of the acyl chloride functional group.

Electrophilic Character of the Carbonyl Carbon Center

The carbon atom of the carbonyl group in an acyl chloride possesses a significant partial positive charge, making it highly electrophilic. vaia.comshout.education This electrophilicity arises from the inductive effect of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon. chemistrystudent.comshout.education Both atoms pull electron density away from the carbon, rendering it susceptible to attack by nucleophiles. chemistrystudent.comshout.education The planarity around the carbonyl carbon also allows for easy access by attacking nucleophiles from above or below the plane of the molecule. shout.education

Comparative Reactivity within the Carboxylic Acid Derivative Hierarchy

Carboxylic acid derivatives exhibit a well-defined hierarchy of reactivity towards nucleophilic acyl substitution. libretexts.org Acyl chlorides are among the most reactive derivatives. libretexts.orgkhanacademy.orgopenochem.org The general order of reactivity is as follows:

Acyl Chlorides > Acid Anhydrides > Thioesters > Esters > Amides > Carboxylate ions libretexts.orgbyjus.com

This trend can be primarily explained by the leaving group's basicity; weaker bases are better leaving groups. libretexts.orgsketchy.com The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. byjus.com In contrast, amides are the least reactive because the amide ion (NH2-) is a very strong base and thus a poor leaving group. khanacademy.orgopenochem.org

| Carboxylic Acid Derivative | Leaving Group | Basicity of Leaving Group | Reactivity |

| Acyl Chloride | Cl⁻ | Very Weak | Very High |

| Acid Anhydride | RCOO⁻ | Weak | High |

| Ester | RO⁻ | Strong | Moderate |

| Amide | R₂N⁻ | Very Strong | Low |

Influence of Aromatic Substituents on Electrophilicity and Reaction Rates

Substituents on the aromatic ring can significantly influence the electrophilicity of the carbonyl carbon and, consequently, the reaction rate. The methoxy (B1213986) group (-OCH3) in this compound is of particular interest. The methoxy group can exert two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.

Inductive Effect: Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond (an electron-withdrawing inductive effect).

Resonance Effect: The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic ring through the pi system (an electron-donating resonance effect).

Nucleophilic Acyl Substitution Pathways

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. vaia.comsketchy.com This reaction involves the replacement of the chlorine atom with a nucleophile.

Detailed Addition-Elimination Mechanism

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism . savemyexams.commasterorganicchemistry.com

Step 1: Nucleophilic Addition The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon. chemistrystudent.comchemguide.co.uk This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. shout.educationyoutube.com

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. chemguide.co.uk The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group. shout.educationchemguide.co.uk The final product is a new carbonyl compound where the nucleophile has replaced the chloride. libretexts.org

This mechanism can be illustrated with the general reaction of an acyl chloride with a nucleophile (Nu:⁻):

This mechanism applies to a wide range of nucleophiles, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). chemistrystudent.comsavemyexams.comlibretexts.org

Efficacy of Chloride as a Leaving Group

The success of nucleophilic acyl substitution reactions with acyl chlorides is heavily reliant on the excellent leaving group ability of the chloride ion (Cl⁻). vaia.comyoutube.com A good leaving group is a species that is stable on its own after it has been eliminated. sketchy.com

The stability of the chloride ion is due to it being the conjugate base of a strong acid, hydrochloric acid (HCl). byjus.com This means that the chloride ion is a very weak base and is not likely to re-attack the carbonyl carbon, which would reverse the reaction. masterorganicchemistry.com This low basicity and high stability make the elimination step of the mechanism highly favorable and often irreversible. youtube.com

Kinetic and Thermodynamic Aspects of Substitution Reactions

The substitution reactions of this compound, like other acyl chlorides, are generally characterized as nucleophilic acyl substitutions. These reactions typically proceed through a tetrahedral intermediate via an addition-elimination mechanism. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric properties of the acyl chloride itself.

The (3-methoxyphenoxy) substituent affects the reactivity of the acetyl chloride moiety. The phenoxy group is generally electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon and increases the rate of nucleophilic attack compared to simpler alkyl acyl chlorides. The methoxy group at the meta-position of the phenyl ring has both inductive and resonance effects. While the resonance effect is electron-donating, the inductive effect is electron-withdrawing. At the meta-position, the inductive effect typically dominates, making the (3-methoxyphenoxy) group slightly more electron-withdrawing than an unsubstituted phenoxy group. This would be expected to further increase the reactivity of the acyl chloride towards nucleophiles.

Thermodynamically, the reactions of acyl chlorides are generally favorable because the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl). The stability of the resulting products, such as esters, amides, or anhydrides, also drives these reactions to completion.

Table 1: Expected Relative Reactivity in Nucleophilic Acyl Substitution

| Acyl Chloride | Expected Relative Rate of Reaction | Rationale |

| Acetyl Chloride | Base | Reference compound. |

| Phenoxyacetyl Chloride | Faster | The electron-withdrawing phenoxy group increases the electrophilicity of the carbonyl carbon. |

| This compound | Slightly faster than Phenoxyacetyl Chloride | The meta-methoxy group has a net electron-withdrawing effect, further enhancing the carbonyl carbon's electrophilicity. |

This table presents expected trends based on electronic effects. Actual reaction rates would need to be determined experimentally.

Specific Reaction Classes and Their Mechanisms

Hydrolysis Reactions: Formation of Carboxylic Acids

This compound readily undergoes hydrolysis upon contact with water to form (3-methoxyphenoxy)acetic acid and hydrochloric acid. This reaction is typically vigorous and exothermic. masterorganicchemistry.com

Mechanism: The hydrolysis follows a nucleophilic addition-elimination mechanism. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the oxygen of the water molecule is positively charged and the carbonyl oxygen is negatively charged. chemguide.co.ukfishersci.it

Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated. fishersci.it

Deprotonation: The chloride ion or another water molecule abstracts a proton from the oxonium ion to yield the final product, (3-methoxyphenoxy)acetic acid, and hydrochloric acid. masterorganicchemistry.com

This hydrolysis is often an undesirable side reaction when working with this compound, necessitating anhydrous conditions for other transformations. youtube.com

Esterification: Reactivity with Alcohols and Phenols

This compound reacts rapidly with alcohols and phenols to produce the corresponding esters. youtube.comlibretexts.org This is a common and efficient method for ester synthesis. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net

Mechanism: The mechanism is analogous to hydrolysis, with the alcohol or phenol (B47542) acting as the nucleophile. worktribe.comyoutube.com

Nucleophilic Attack: The oxygen atom of the alcohol or phenol attacks the carbonyl carbon of this compound. worktribe.com

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination of Chloride: The carbonyl group reforms, and the chloride ion is expelled.

Deprotonation: The base present in the reaction mixture removes the proton from the oxygen of the original alcohol or phenol, yielding the ester and the hydrochloride salt of the base.

Table 2: Examples of Esterification Reactions

| Alcohol/Phenol | Product | Typical Conditions |

| Methanol | Methyl (3-methoxyphenoxy)acetate | Inert solvent (e.g., DCM, THF), base (e.g., pyridine), room temperature. researchgate.net |

| Ethanol | Ethyl (3-methoxyphenoxy)acetate | Inert solvent, base, room temperature. youtube.com |

| Phenol | Phenyl (3-methoxyphenoxy)acetate | Inert solvent, base, room temperature. |

Anhydride Formation: Reactions with Carboxylic Acids

This compound can react with a carboxylic acid or, more commonly, its carboxylate salt, to form a mixed anhydride. This reaction involves a nucleophilic acyl substitution where the carboxylate acts as the nucleophile.

Mechanism: The reaction of an acyl chloride with a carboxylate salt is a straightforward nucleophilic acyl substitution. youtube.com

Nucleophilic Attack: The oxygen of the carboxylate anion attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination of Chloride: The chloride ion is eliminated to form the acid anhydride.

This method can be used to synthesize both symmetrical and unsymmetrical anhydrides. savemyexams.com For example, reacting this compound with sodium acetate (B1210297) would yield acetic (3-methoxyphenoxy)acetic anhydride.

Friedel-Crafts Acylation Reactions with Aromatic Systems

This compound can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the (3-methoxyphenoxy)acetyl group onto an aromatic ring. masterorganicchemistry.comorganic-chemistry.org This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.com The product of this reaction is an aryl ketone.

Mechanism: The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion. masterorganicchemistry.comsigmaaldrich.com

Formation of Acylium Ion: this compound reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex. This complex then loses a chloride ion to the Lewis acid, forming a resonance-stabilized acylium ion. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The acylium ion acts as a strong electrophile and is attacked by the π-electrons of an aromatic ring, such as benzene. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final ketone product. The Lewis acid catalyst is regenerated in this step.

The products of Friedel-Crafts acylation are generally less reactive than the starting aromatic compound, which helps to prevent multiple acylations. organic-chemistry.org In some cases, intramolecular Friedel-Crafts acylation can occur, leading to the formation of cyclic ketones, such as benzofuranones. rsc.org

Generation of Ketene (B1206846) Intermediates and Subsequent Transformations

The reaction of this compound with a suitable base provides a direct route to the corresponding ketene intermediate, (3-methoxyphenoxy)ketene. This process typically involves an in situ generation approach, as ketenes are generally highly reactive and prone to polymerization or other side reactions if not trapped by a suitable reagent. nih.govwikipedia.org The most common method for generating ketenes from acyl chlorides is through dehydrohalogenation using a non-nucleophilic tertiary amine base, such as triethylamine. wikipedia.orgutexas.edu

The mechanism proceeds via the abstraction of the acidic α-proton (the proton on the carbon adjacent to the carbonyl group) by the base. This is followed by the elimination of the chloride ion to form the carbon-carbon double bond of the ketene functionality. The presence of the electron-donating methoxy group in the meta position of the phenoxy ring can influence the stability and reactivity of the resulting ketene.

Once generated, (3-methoxyphenoxy)ketene is a versatile intermediate that can undergo a variety of subsequent transformations, most notably cycloaddition reactions. utexas.eduscripps.edu Ketenes are excellent partners in [2+2] cycloadditions with a range of unsaturated compounds, including alkenes, imines, and carbonyls, to form four-membered rings. wikipedia.orgscripps.edu For example, the reaction with an imine would yield a β-lactam, a core structural motif in many important antibiotics.

The general conditions for the generation of (3-methoxyphenoxy)ketene and its subsequent transformations are summarized in the table below.

| Reaction Step | Reagents and Conditions | Product Type | Notes |

| Ketene Generation | This compound, Triethylamine (or other hindered base), Anhydrous solvent (e.g., THF, CH2Cl2), Inert atmosphere, Low temperature (-78 °C to 0 °C) | (3-Methoxyphenoxy)ketene | Generated in situ and used immediately. |

| [2+2] Cycloaddition with Imines | Trapping agent: Imine | β-Lactam | The stereochemistry of the product can often be controlled. |

| [2+2] Cycloaddition with Alkenes | Trapping agent: Alkene | Cyclobutanone | Reaction is often stereospecific. |

| [2+2] Cycloaddition with Aldehydes | Trapping agent: Aldehyde | β-Lactone | Can be catalyzed by Lewis acids. |

| Reaction with Alcohols/Amines | Trapping agent: Alcohol or Amine | Ester or Amide | A common method for acylation. |

This table presents typical reaction conditions and is not exhaustive.

Research on related systems, such as the generation of ketenes from other substituted phenoxyacetyl chlorides, has demonstrated the efficiency of this method for creating complex molecular architectures. For instance, the use of chiral bases or catalysts in the generation and subsequent reaction of ketenes can lead to the formation of enantiomerically enriched products. nih.gov

Theoretical Studies on Reaction Pathways and Transition States

While specific theoretical studies exclusively focused on this compound are not widely available in the public domain, computational chemistry provides valuable insights into the reaction pathways and transition states of analogous systems. Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of ketene formation and their subsequent cycloaddition reactions. orientjchem.org

For the generation of a ketene from an acyl chloride via dehydrohalogenation, theoretical studies can elucidate the structure of the transition state. The process is generally considered to be a concerted, albeit often asynchronous, E2 elimination. The transition state would involve the simultaneous breaking of the C-H and C-Cl bonds and the formation of the C=C double bond. The geometry and energy of this transition state are influenced by factors such as the nature of the base, the solvent, and the substituents on the acyl chloride.

In the context of subsequent transformations, such as the [2+2] cycloaddition of a ketene with an imine (the Staudinger cycloaddition), theoretical studies have been instrumental in understanding the reaction mechanism. scripps.edu These studies can differentiate between a concerted [π2s + π2a] cycloaddition pathway and a stepwise mechanism involving a zwitterionic intermediate. The nature of the substituents on both the ketene and the imine plays a crucial role in determining the preferred pathway.

The following table summarizes key aspects that can be investigated through theoretical studies on the reaction pathways of systems analogous to (3-methoxyphenoxy)ketene.

| Process Investigated | Computational Method | Key Findings/Insights | Relevance to this compound |

| Ketene Formation (Dehydrohalogenation) | DFT (e.g., B3LYP) | Determination of transition state geometry and activation energy. Elucidation of the concerted vs. stepwise nature of the elimination. | The methoxy substituent's electronic effect on the acidity of the α-proton and the stability of the transition state can be modeled. |

| [2+2] Cycloaddition with Imines | DFT, Ab initio methods | Analysis of concerted vs. stepwise pathways. Prediction of stereochemical outcomes. Role of catalyst on the reaction barrier. | Understanding the regioselectivity and stereoselectivity of β-lactam formation from (3-methoxyphenoxy)ketene. |

| [2+2] Cycloaddition with Alkenes | DFT | Calculation of activation barriers for different cycloaddition modes (e.g., [2+2] vs. [4+2]). | Predicting the feasibility and outcome of reactions with various olefinic substrates. |

| Dimerization of Ketene | DFT | Investigation of the transition states leading to diketene (B1670635) formation. | Assessing the stability of (3-methoxyphenoxy)ketene and the propensity for unwanted side reactions. |

This table is based on general findings from theoretical studies on related ketene systems.

Computational studies on related phenoxy-substituted systems can provide a predictive framework for understanding the reactivity of this compound and its derived ketene. These theoretical models are invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In a ¹H NMR spectrum of (3-Methoxyphenoxy)acetyl chloride, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the acetyl group, and the methoxy (B1213986) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing acetyl chloride group. The protons on the aromatic ring would likely appear as complex multiplets in the range of δ 6.5-7.5 ppm. The two protons of the methylene group (CH₂) adjacent to the carbonyl and the phenoxy oxygen would be expected to produce a singlet at approximately δ 4.8-5.0 ppm due to the strong deshielding effect of the neighboring oxygen and carbonyl group. The three protons of the methoxy group (OCH₃) would also give a sharp singlet, but further upfield, typically around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | Multiplet | 4H |

| -OCH₂CO- | 4.8 - 5.0 | Singlet | 2H |

| -OCH₃ | ~3.8 | Singlet | 3H |

Note: These are predicted values based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would anticipate signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon. The carbonyl carbon of the acetyl chloride group is typically found significantly downfield, in the region of 168-172 ppm. The aromatic carbons would produce a series of signals between 100 and 160 ppm, with the carbon attached to the ether oxygen appearing at the lower end of this range and the carbon attached to the methoxy group also showing a characteristic shift. The methylene carbon (-OCH₂CO-) would likely be observed around 65-70 ppm, and the methoxy carbon (-OCH₃) would appear further upfield, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| Aromatic C-O | 155 - 160 |

| Aromatic C | 100 - 135 |

| -OCH₂CO- | 65 - 70 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values and are subject to experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, which is expected to appear at a high wavenumber, typically in the range of 1785-1815 cm⁻¹. This high frequency is characteristic of acyl chlorides and distinguishes them from other carbonyl compounds. Other key absorptions would include C-O stretching vibrations for the ether linkages around 1250 cm⁻¹ and 1050 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just above and below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. A C-Cl stretch would also be expected at lower wavenumbers, typically between 650 and 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1785 - 1815 | Strong, Sharp |

| C-O (Aryl Ether) | 1200 - 1275 | Strong |

| C-O (Alkyl Ether) | 1000 - 1100 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl | 650 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉ClO₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern, with a second peak ([M+2]⁺) approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of the chlorine atom, the acetyl group, or the methoxy group, leading to the formation of characteristic fragment ions. For instance, a prominent peak might be observed for the (3-methoxyphenoxy)acetyl cation after the loss of the chlorine radical.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for purity analysis. A pure sample would exhibit a single major peak, while impurities would appear as additional peaks. By coupling the GC to a mass spectrometer (GC-MS), each separated component can be identified based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile compounds or for monitoring reactions in solution. bldpharm.com A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, could effectively separate this compound from its starting materials or byproducts. bldpharm.com A UV detector would be suitable for detection due to the presence of the aromatic ring.

By employing these chromatographic techniques, the purity of this compound can be quantified, ensuring its suitability for subsequent applications.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct GC analysis of this compound is problematic. Its high reactivity can lead to degradation in the injection port or on the chromatographic column, especially if any moisture or active silanol (B1196071) groups are present. oup.comchromforum.org The thermal lability of some acyl chlorides can also pose a challenge.

To overcome these issues, derivatization is the most common and reliable approach. oup.com This process involves converting the highly reactive acyl chloride into a more stable, less reactive, and volatile derivative that is amenable to GC analysis.

Common Derivatization Strategies for GC Analysis:

Amide Formation: The acyl chloride is reacted with a primary or secondary amine, such as diethylamine, to form a stable N,N-diethylamide derivative. This method is effective for simultaneously determining the acyl chloride and its parent carboxylic acid impurity, as the acid can be separately derivatized (e.g., silylated) and analyzed in the same run. oup.comnih.gov

Esterification: The acyl chloride is reacted with an anhydrous alcohol, such as 2-butanol (B46777) or methanol, to form the corresponding ester. acs.orgchromforum.org The resulting ester is typically much more stable and exhibits excellent chromatographic behavior compared to the parent acyl chloride.

The choice of derivatization reagent depends on the specific analytical goals, such as the need to resolve the analyte from related impurities. Following derivatization, the resulting stable compound can be analyzed using a standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification. While direct analysis without derivatization has been reported for some simple acyl chlorides, it requires highly inert systems and meticulous handling to prevent hydrolysis. chromforum.org

Table 1: Representative GC Conditions for Analysis of Acyl Chloride Derivatives

| Parameter | Condition for Diethylamide Derivative | Condition for Methyl Ester Derivative |

|---|---|---|

| Column | Typically a non-polar or mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane) | DB-WAX or similar polar column |

| Injector Temperature | 250 °C | 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) | e.g., 40 °C (5 min), then ramp to 230 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen | Helium or Nitrogen |

| Derivatization Agent | Diethylamine | Anhydrous Methanol |

Note: These conditions are illustrative for the analysis of derivatized acyl chlorides and would require optimization for the specific derivative of this compound. oup.comchromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. For a reactive compound like this compound, LC-MS analysis almost exclusively relies on prior derivatization to ensure the analyte's stability during the chromatographic separation. researchgate.net

The strategy is similar to that used for HPLC: the acyl chloride is converted into a stable derivative, such as a methyl ester or an N-phenylhydrazide. nih.govresearchgate.net The resulting stable molecule is then separated on a reversed-phase column and detected by the mass spectrometer.

The primary advantage of MS detection is its ability to provide structural information and highly selective quantification. By using techniques like Selected Ion Monitoring (SIM), the instrument can be set to detect only the specific mass-to-charge ratio (m/z) of the derivatized analyte. researchgate.net This eliminates interference from other components in the sample matrix, leading to exceptionally low detection limits and high confidence in the identification of the compound. For example, the unique mass of the methyl ester or other derivative of this compound can be selectively monitored to ensure specificity. researchgate.net

Table 3: Representative LC-MS Parameters for Analysis of Derivatized Acyl Chlorides

| Parameter | Value |

|---|---|

| Chromatography | HPLC or UPLC with C18 reversed-phase column |

| Mobile Phase | Acetonitrile and water (both with 0.1% formic acid for MS compatibility) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (QqQ) |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Derivative | Methyl ester, 2-nitrophenylhydrazide, or other stable derivative |

Note: The specific m/z values for SIM/MRM mode would be determined based on the exact mass of the chosen derivative of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.

The analytical challenges and strategies for this compound using UPLC are identical to those for HPLC. sielc.com Due to the compound's reactivity, direct analysis is not feasible with standard reversed-phase UPLC methods. Therefore, derivatization remains the essential first step to form a stable compound suitable for analysis.

The primary benefit of applying UPLC to the analysis of derivatized this compound is efficiency. The separation that might take 10-20 minutes on an HPLC system can often be completed in 1-3 minutes on a UPLC system, without sacrificing resolution. This high throughput is particularly valuable in environments where many samples need to be analyzed. The increased peak concentration (taller, narrower peaks) provided by UPLC can also lead to enhanced sensitivity. Methods developed for HPLC can often be scaled down for UPLC systems, provided the appropriate column and instrument parameters are selected. sielc.comsielc.com

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. scienceopen.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its reactivity. scienceopen.com

For (3-Methoxyphenoxy)acetyl chloride, DFT calculations can be employed to optimize its molecular geometry and compute key electronic descriptors. A study on dimethoxybenzene derivatives using the B3LYP functional showed that this method provides reliable results for total energy calculations. researchgate.net Similar approaches, such as using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully applied to analyze phenoxyacetic acid and its derivatives. orientjchem.org

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov For instance, in a study of a methoxyphenyl derivative, the HOMO-LUMO gap was elucidated to understand its electronic behavior. nih.gov

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org Typically, red-colored regions on an MEP map indicate a negative electrostatic potential, suggesting a high electron density and susceptibility to electrophilic attack, while blue regions represent a positive potential, indicating electron deficiency and a favorable site for nucleophilic attack. youtube.com For this compound, the MEP map would likely show a significant positive potential around the carbonyl carbon of the acetyl chloride group, making it a prime target for nucleophiles. Studies on phenoxyacetic acid derivatives have utilized MEP maps to understand the relationship between their structure and biological activity. researchgate.net

Table 1: Representative Quantum Chemical Data for Structurally Similar Compounds

| Compound/Methodology | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene (DFT/B3LYP/6-311++G(d,p)) | - | - | - | clinicsearchonline.org |

| 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole (DFT/B3LYP/6-311G(d,p)) | - | - | - | nih.gov |

| (E)-2-{[(3-chlorophenyl)imino]methyl}phenol (DFT/B3LYP/6-311++G(2d,2p)) | -6.270 | -2.201 | 4.069 | scienceopen.com |

Note: Specific HOMO/LUMO energy values for the first two compounds were not provided in the abstract, but the studies confirmed their calculation.

Molecular Dynamics and Docking Studies for Derivative Interactions

To explore the potential of this compound derivatives as biologically active agents, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These methods predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and the stability of the resulting complex.

Molecular docking algorithms predict the preferred orientation of a ligand within the binding site of a receptor, estimating the binding affinity through scoring functions. For example, in a study of thiourea (B124793) derivatives of 2-(2,4-dichlorophenoxy)acetic acid, molecular docking was used to investigate their interaction with the COX-2 active site. youtube.com The results revealed key hydrogen bonding and other interactions responsible for the binding, with binding energies ranging from -8.9 to -10.4 kcal/mol. youtube.com Similarly, derivatives of this compound could be docked into various enzyme active sites to identify potential biological targets and predict their binding modes.

Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. MD simulations have been used to study a wide range of systems, from the interaction of small molecules with enzymes to the behavior of large biomolecular assemblies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process. rsc.org

The development of a QSAR model typically involves several steps:

Data Set Preparation: A series of compounds with known biological activities is selected. This set is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics.

For instance, 3D-QSAR studies on a series of tricyclic oxazolidinones as antibacterial agents, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded models with high predictive ability. clinicsearchonline.org Such an approach could be applied to a series of this compound derivatives to guide the design of new analogs with enhanced biological activity.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their vibrational modes.

DFT calculations have been shown to be effective in predicting vibrational frequencies. A study on phenoxyacetic acid and its p-chloro derivative demonstrated good agreement between the calculated and experimental FT-IR spectra. orientjchem.org For example, the characteristic C=O stretching vibration for phenoxyacetic acid was observed experimentally at 1752 cm⁻¹ and calculated at 1771 cm⁻¹. orientjchem.org Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts for a dimethoxyphenyl derivative showed excellent agreement with experimental data, validating the computational approach. clinicsearchonline.org

Conformational analysis is another important application of computational chemistry, as the three-dimensional shape of a molecule is crucial for its biological activity. By systematically rotating the rotatable bonds in this compound, a potential energy surface can be generated to identify the most stable low-energy conformers. Quantum chemical methods have been used to study the conformational preferences of molecules, revealing the energetic barriers between different conformations. avogadro.cc Understanding the conformational landscape of this compound and its derivatives is essential for rational drug design, as only specific conformations may be able to bind effectively to a biological target.

Applications of 3 Methoxyphenoxy Acetyl Chloride in Contemporary Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Diverse Organic Compounds

(3-Methoxyphenoxy)acetyl chloride is a derivative of phenoxyacetic acid and functions as a significant precursor in various synthetic pathways. The core of its reactivity lies in the acyl chloride functional group (–COCl), which is a highly effective acylating agent for nucleophiles such as alcohols, amines, and enolates. This reactivity allows for the introduction of the (3-methoxyphenoxy)acetyl group into a wide array of molecular scaffolds.

Its parent compound, phenoxyacetyl chloride, is well-established in the synthesis of fine chemicals and pharmaceuticals. sigmaaldrich.com As a derivative, this compound enables the creation of analogous compounds with modified electronic and steric properties due to the presence of the methoxy (B1213986) group on the phenyl ring. This modification can influence the biological activity, solubility, and other physicochemical characteristics of the final products. Its applications are particularly notable in the construction of heterocyclic systems and the derivatization of biomolecules.

Synthesis of Complex Molecular Architectures

The reactivity of this compound makes it a valuable tool for constructing intricate molecular frameworks, particularly those with applications in medicinal chemistry and materials science.

The β-lactam ring is a core structural feature of numerous important antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone method for constructing this four-membered ring. Phenoxyacetyl chloride is a common reagent in this reaction, where it serves as a precursor to phenoxyketene. sigmaaldrich.comscientificlabs.co.uk In a typical reaction, phenoxyacetyl chloride is treated with a tertiary amine base, such as triethylamine (B128534), to generate the ketene in situ. This reactive ketene then undergoes cycloaddition with an imine to yield the corresponding β-lactam.

This methodology has been successfully applied to the stereoselective synthesis of complex structures like macrocyclic bis-β-lactams. sigmaaldrich.comscientificlabs.co.ukacs.org In these syntheses, a macrocyclic bis-imine is reacted with phenoxyacetyl chloride in the presence of triethylamine to produce a diastereomeric mixture of cis-macrocyclic bis-β-lactams. acs.org As a substituted derivative, this compound can be employed in an analogous fashion to generate novel β-lactam and macrocyclic bis-β-lactam systems, allowing for the exploration of new chemical space and potentially new biological activities.

This compound is a direct precursor for the synthesis of analogs of Penicillin V (phenoxymethylpenicillin). The identity of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) core is a key determinant of a penicillin's antibacterial spectrum and stability. The total synthesis of Penicillin V, a widely used oral antibiotic, involves the acylation of a 6-APA derivative with phenoxyacetyl chloride. google.com

In this key step, the amine of the β-lactam ring attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride, forming the characteristic amide linkage of the penicillin structure. google.compnabio.com The use of this compound in place of phenoxyacetyl chloride would similarly acylate the 6-APA nucleus to produce a novel, semi-synthetic penicillin derivative, specifically a 3-methoxyphenoxymethylpenicillin. This modification of the side chain is a common strategy for developing new antibiotics with potentially improved properties. nih.gov

Table 1: Reagents for the Synthesis of a Penicillin V Intermediate

| Role | Compound | Reference |

|---|---|---|

| β-Lactam Core | DL-α-t-Butyl-5,5-dimethyl-α-amino-2-thiazolidineacetate (DL-β-V) | google.com |

| Acylating Agent | Phenoxyacetyl chloride | google.com |

| Base | Triethylamine | google.com |

In the chemical synthesis of RNA and peptide nucleic acids (PNA), protecting the exocyclic amino groups of nucleobases is essential to prevent unwanted side reactions. pnabio.comnih.gov The phenoxyacetyl (Pac) group is a valuable protecting group for the N2-amino group of guanosine (B1672433), prized for its stability during synthesis and its ready removal under mild, basic conditions. google.comacs.org

A highly efficient method for this protection involves the transient silylation of the guanosine O6 and amino groups, followed by acylation. acs.org In this procedure, treatment of guanosine with a silylating agent generates a reactive intermediate that readily reacts with phenoxyacetyl chloride to yield the N2-phenoxyacetyl-protected guanosine derivative. sigmaaldrich.comscientificlabs.co.ukacs.org This method provides the protected nucleoside in high yield, ready for incorporation into automated RNA synthesis protocols. acs.org The use of this compound in this reaction sequence allows for the introduction of a modified Pac group, which could fine-tune the deprotection kinetics or other properties of the resulting oligonucleotide.

Table 2: Key Components for N-Protection of Guanosine

| Role | Reagent/Compound | Reference |

|---|---|---|

| Nucleoside | Guanosine | acs.org |

| Silylating Agent | 1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl dichloride / TMSCl | acs.org |

| Acylating Agent | Phenoxyacetyl chloride | sigmaaldrich.comacs.org |

A review of the current scientific literature did not yield specific examples of this compound being utilized as a direct precursor in the synthesis of thiazolin-2-thione derivatives. The common synthetic routes to these heterocyclic structures typically involve different classes of reagents.

The acylation of indoles, particularly at the C3 position, is a fundamental transformation for the synthesis of a vast number of biologically active compounds. A general and efficient method for this reaction involves the use of an acyl chloride in the presence of a dialkylaluminum chloride Lewis acid (e.g., Et₂AlCl or Me₂AlCl). accelachem.com

This method is notable for its high regioselectivity for the 3-position and its tolerance of various functional groups on the indole (B1671886) ring, often proceeding smoothly without the need for N-protection. accelachem.com The reaction is applicable to a broad range of acyl chlorides, including aliphatic and aromatic variants. accelachem.com this compound is a suitable substrate for this reaction, enabling the synthesis of 3-((3-methoxyphenoxy)acetyl)indoles. These products can serve as advanced intermediates for more complex targets in medicinal chemistry.

Substituted Quinoline (B57606) and Quinone Derivatives

The synthesis of substituted quinolines and quinones is of significant interest due to their prevalence in biologically active compounds and functional materials. While direct and specific applications of this compound in the synthesis of these heterocycles are not extensively documented in current literature, the general reactivity of acyl chlorides suggests potential synthetic routes.

Acyl chlorides are known to participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds. In principle, this compound could be used to acylate an appropriately substituted aniline (B41778) derivative. The resulting β-aminoketone could then undergo intramolecular cyclization, a key step in various quinoline syntheses, such as the Combes quinoline synthesis. The methoxyphenoxy moiety would be incorporated as a substituent on the quinoline ring, offering a handle for further functionalization or to modulate the electronic properties of the molecule.

Similarly, in quinone chemistry, acyl chlorides can be involved in the preparation of precursors for quinonoid systems. For instance, acylation of hydroquinones or their protected derivatives could be a potential pathway. However, based on available scientific literature, the use of this compound for these specific transformations has not been reported. The synthesis of quinone derivatives often involves oxidative processes from corresponding hydroquinones or phenols. nih.govnih.gov

Development of Biologically Relevant Compound Libraries through Derivatization

The construction of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. Derivatization of a core scaffold with a variety of reagents is a common strategy to generate structural diversity. Acyl chlorides are excellent reagents for this purpose due to their high reactivity towards nucleophiles such as amines and alcohols, leading to the formation of stable amide and ester linkages, respectively.

This compound is a prime candidate for such derivatization strategies. Its reaction with a library of amines or alcohols would yield a collection of amides or esters, each bearing the 3-methoxyphenoxy tail. This moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The methoxy group can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions with biological targets.

A general scheme for the derivatization of a primary amine with this compound is presented below:

| Reactant 1 | Reactant 2 | Product |

| R-NH₂ (Primary Amine) | This compound | R-NH-CO-CH₂-O-C₆H₄-OCH₃ (Amide) |

This approach allows for the rapid generation of a library of compounds from a single starting material containing a nucleophilic handle. The resulting library can then be screened for biological activity, and structure-activity relationships can be established based on the effect of the introduced (3-methoxyphenoxy)acetyl group. While direct examples with this specific reagent are not prevalent in the literature, the principle is well-established with other acyl chlorides. bldpharm.com

Applications in Polymer Chemistry and Materials Science

The modification and synthesis of polymers with specific functionalities are crucial for developing new materials with tailored properties. This compound offers potential applications in this field, both in polymerization reactions and in the post-polymerization functionalization of polymer backbones.

Dehydrohalogenative Polymerization to Polyketenes

Polyketenes are a class of polymers with a repeating ketone functionality in their backbone. One method for their synthesis is the dehydrohalogenative polymerization of acyl chloride monomers. In this process, a strong, non-nucleophilic base is used to abstract a proton from the α-carbon of the acyl chloride, leading to the formation of a ketene monomer in situ. The ketene then undergoes polymerization.

Theoretically, this compound could serve as a monomer in such a polymerization. The reaction would proceed as follows:

Ketene Formation: A base would remove the acidic α-proton from this compound, followed by the elimination of HCl to form (3-methoxyphenoxy)ketene.

Polymerization: The highly reactive ketene monomer would then polymerize to yield a polyketene with a (3-methoxyphenoxy) side chain.

The resulting polymer, poly[(3-methoxyphenoxy)ketene], would have a unique combination of a polyketone backbone and pendant methoxyphenoxy groups, which could impart interesting solubility, thermal, and optical properties to the material. However, there is no specific mention in the reviewed literature of this compound being used for this purpose.

Functionalization of Polymer Backbones

A more documented application of acyl chlorides in polymer chemistry is the functionalization of existing polymers. Polymers containing nucleophilic groups such as hydroxyl (-OH) or amine (-NH₂) in their side chains can be readily modified by reaction with acyl chlorides.

This compound can be used to graft the (3-methoxyphenoxy)acetyl moiety onto such polymers. This can be a powerful tool to alter the surface properties, solubility, and biocompatibility of materials. For example, the functionalization of a hydrophilic polymer with this reagent could introduce hydrophobic character, which might be useful in applications such as drug delivery or the creation of amphiphilic block copolymers.

The table below illustrates the reaction of this compound with a polymer containing hydroxyl groups:

| Polymer with Functional Group | Reagent | Resulting Functionalized Polymer |

| P-OH (Hydroxyl-functionalized polymer) | This compound | P-O-CO-CH₂-O-C₆H₄-OCH₃ |

This type of post-polymerization modification is a versatile strategy to create a range of functional materials from a single parent polymer.

Utility as a Derivatizing Agent in Analytical Chemistry Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Acyl chlorides are frequently used as derivatizing agents, particularly for the analysis of compounds containing hydroxyl, amino, and thiol groups by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

This compound can serve as a valuable derivatizing agent for several reasons:

Introduction of a Chromophore: The phenoxy group acts as a chromophore, facilitating the detection of the derivatized analyte by UV-Vis spectroscopy.

Improved Chromatographic Behavior: The introduction of the bulky and relatively nonpolar (3-methoxyphenoxy)acetyl group can improve the resolution and peak shape of polar analytes in reverse-phase HPLC.

Enhanced Mass Spectrometric Detection: The fragment containing the methoxyphenoxy group can produce a characteristic ion in mass spectrometry, aiding in the identification and quantification of the analyte.

The derivatization reaction is typically rapid and high-yielding. For example, the derivatization of a primary amine would proceed as described in section 6.3. The resulting stable derivative can then be analyzed with high sensitivity and selectivity. While the specific use of this compound as a standard derivatizing agent is not widely reported, the principles of its application are well-founded in the extensive use of other acyl chlorides in analytical chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxyphenoxy)acetyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acylation of 3-methoxyphenol using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Reaction temperature (typically 0–5°C to control exothermicity) and stoichiometric ratios (1:1.2 phenol:acetyl chloride) are critical for minimizing side reactions like over-acylation. Purification via vacuum distillation or recrystallization (using dry hexane/dichloromethane) is recommended to achieve >95% purity .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in moisture-proof containers, as the compound hydrolyzes rapidly in humid environments . Use sealed glassware with PTFE-lined caps. For handling, employ gloveboxes or Schlenk lines, and avoid contact with water or protic solvents during synthesis .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8 ppm, carbonyl carbon at δ 170–175 ppm) .

- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

- GC-MS : Use derivatization (e.g., methanol quenching) to stabilize the compound for fragmentation analysis .

Advanced Research Questions

Q. How can competing reactivity pathways (e.g., hydrolysis vs. acylation) be controlled during reactions involving this compound?

- Methodological Answer :

- Kinetic Control : Conduct reactions at low temperatures (–10°C) to favor acylation over hydrolysis .

- Solvent Selection : Use anhydrous aprotic solvents (e.g., dichloromethane, THF) to suppress nucleophilic attack by water .

- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilicity at the carbonyl carbon, minimizing hydrolysis .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound?

- Methodological Answer :

- Byproduct Analysis : Use UPLC-MS/MS to identify impurities (e.g., hydrolyzed acetic acid derivatives) and trace residual solvents .

- DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., catalyst loading, solvent polarity) impacting yield discrepancies between studies .

Q. How do computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model the electron density of the carbonyl group to predict nucleophilic attack sites (e.g., Fukui indices for electrophilicity) .

- MD Simulations : Assess solvation effects in polar solvents to guide solvent selection for regioselective acylation .

Safety and Protocol Design

Q. What safety protocols are critical for scaling up reactions with this compound?

- Methodological Answer :

- PPE : Use chemically resistant gloves (nitrile), full-face shields, and flame-retardant lab coats .

- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize HCl vapors released during synthesis .

- Emergency Procedures : Pre-neutralize spills with sodium bicarbonate/sand; avoid water due to exothermic hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.